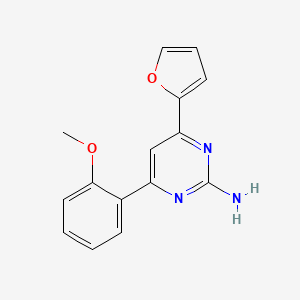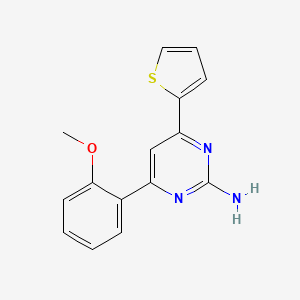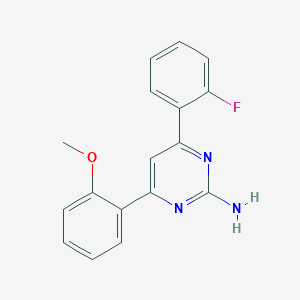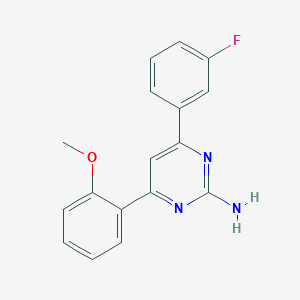
4-Phenyl-6-(2,3,4-trimethoxyphenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-Phenyl-6-(2,3,4-trimethoxyphenyl)pyrimidin-2-amine” is a compound that belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . The Trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .
Synthesis Analysis
The synthesis of similar compounds involves reacting chalcone derivatives with guanidine hydrochloride in the presence of dimethylformamide . The Trimethoxyphenyl (TMP) group, a six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules .作用机制
Target of Action
The compound 4-Phenyl-6-(2,3,4-trimethoxyphenyl)pyrimidin-2-amine is a potent agent exhibiting diverse bioactivity effects . The primary targets of this compound include tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .
Mode of Action
The compound interacts with its targets, leading to significant changes in their activities. For instance, it effectively inhibits tubulin, a protein essential for cell division . It also down-regulates ERK2 protein and inhibits ERKs phosphorylation . These interactions disrupt the normal functioning of the targets, leading to various cellular effects.
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. For example, by inhibiting tubulin, it disrupts the microtubule dynamics, affecting cell division . Its inhibition of Hsp90 can affect the folding and stability of many proteins . By inhibiting TrxR, it can disrupt the cellular redox balance . The compound’s effects on HLSD1, ALK2, P-gp, and platelet-derived growth factor receptor β can impact gene expression, signal transduction, drug resistance, and cell growth, respectively .
Result of Action
The compound’s action results in notable anti-cancer effects by effectively inhibiting its targets . It also shows promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, it demonstrates potential against viruses such as the AIDS virus, hepatitis C virus, and influenza virus . It also exhibits significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating its potential as an anti-parasitic agent .
实验室实验的优点和局限性
4-P6-TMP has several advantages and limitations when it comes to its use in laboratory experiments. One of the advantages of 4-P6-TMP is that it is a relatively stable compound, making it ideal for use in long-term experiments. Additionally, 4-P6-TMP is highly soluble in water, making it easy to use in a variety of laboratory experiments. However, 4-P6-TMP has some limitations, such as its relatively low solubility in organic solvents, which can make it difficult to use in some experiments.
未来方向
There are several potential future directions for the use of 4-P6-TMP in scientific research. One potential direction is the development of new inhibitors of enzymes involved in the biosynthesis of purines, such as adenosine triphosphate (ATP) and guanosine triphosphate (GTP). Additionally, 4-P6-TMP could be used in the development of inhibitors of the enzyme dihydrofolate reductase (DHFR) and the enzyme glutathione S-transferase (GST). Finally, 4-P6-TMP could be used in the development of drugs that target specific enzymes involved in the biosynthesis of purines, such as adenosine triphosphatase (ATPase) and guanosine triphosphatase (GTPase).
合成方法
4-P6-TMP can be synthesized through a multi-step process that involves the use of various reagents and solvents. The first step involves the formation of an imine intermediate by reacting 4-chlorophenyl-2-aminopyrimidine with 2,3,4-trimethoxyphenylmagnesium bromide in anhydrous THF (tetrahydrofuran) at room temperature. This intermediate is then reacted with sulfuric acid to form the desired 4-P6-TMP product.
科学研究应用
4-P6-TMP has a variety of applications in scientific research. It has been used in studies involving the inhibition of enzymes involved in the biosynthesis of purines, such as adenosine triphosphate (ATP) and guanosine triphosphate (GTP). It has also been used in studies involving the inhibition of the enzyme dihydrofolate reductase (DHFR) and the inhibition of the enzyme glutathione S-transferase (GST).
生化分析
Biochemical Properties
4-Phenyl-6-(2,3,4-trimethoxyphenyl)pyrimidin-2-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. Notably, this compound has been shown to inhibit tubulin polymerization, which is crucial for cell division. It also interacts with heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1), among others . These interactions suggest that this compound may have potential anti-cancer properties by disrupting critical cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to down-regulate extracellular signal-regulated kinase 2 (ERK2) protein and inhibit ERK phosphorylation . These actions can lead to altered cell proliferation and apoptosis, making this compound a potential candidate for cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits Taq polymerase and telomerase, triggers caspase activation, and down-regulates ERK2 protein . These interactions result in changes in gene expression and cellular responses, highlighting the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound remains stable under certain conditions, but it may degrade over extended periods. Long-term exposure to this compound has been associated with sustained inhibition of cellular functions, such as tubulin polymerization and ERK phosphorylation . These findings suggest that the compound’s stability and degradation must be carefully monitored in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity. At higher doses, toxic or adverse effects may occur, including cytotoxicity and organ damage . These observations underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels, particularly in pathways related to cell proliferation and apoptosis . The compound’s interactions with enzymes such as thioredoxin reductase (TrxR) and histone lysine-specific demethylase 1 (HLSD1) further highlight its role in modulating cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall bioavailability and efficacy . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can impact its interactions with biomolecules and its overall therapeutic efficacy.
属性
IUPAC Name |
4-phenyl-6-(2,3,4-trimethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-23-16-10-9-13(17(24-2)18(16)25-3)15-11-14(21-19(20)22-15)12-7-5-4-6-8-12/h4-11H,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLPFEROUUYUCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[4-(Benzyloxy)phenyl]-6-(2-methoxyphenyl)pyrimidin-2-amine](/img/structure/B6347855.png)








![Methyl 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetate, 98%](/img/structure/B6347950.png)